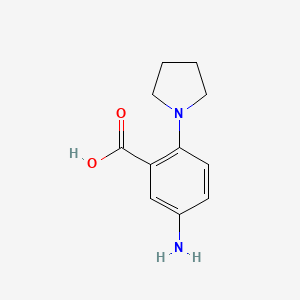

5-Amino-2-pyrrolidin-1-yl-benzoic acid

Descripción general

Descripción

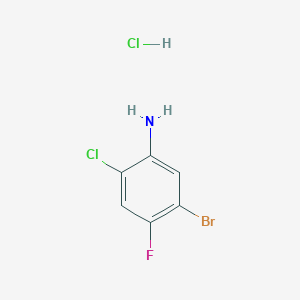

5-Amino-2-pyrrolidin-1-yl-benzoic acid (5-APB) is an organic compound belonging to the group of substituted benzoic acids. It is a derivative of pyrrolidine, a five-membered ring nitrogen-containing heterocyclic compound. 5-APB is a white powder with a molar mass of 217.25 g/mol and a molecular formula of C10H13NO2. It has been studied for its potential applications in scientific research and laboratory experiments.

Aplicaciones Científicas De Investigación

- 5-Amino-2-pyrrolidin-1-yl-benzoic acid is commonly used as a specialty product in proteomics research. Researchers study proteins and their functions, interactions, and modifications. This compound may play a role in protein identification, characterization, and quantification .

- Some studies have examined the antimicrobial properties of 5-Amino-2-pyrrolidin-1-yl-benzoic acid . These investigations focus on its ability to inhibit bacterial or fungal growth. Further research aims to understand its mechanism of action and potential clinical applications .

- Researchers investigate the use of this compound in materials science. Its unique structure could contribute to the development of functional materials, such as sensors, catalysts, or polymers. Exploring its properties and applications in materials is an ongoing area of interest .

Proteomics Research

Antimicrobial Activity

Materials Science

Mecanismo De Acción

Target of Action

The primary targets of 5-Amino-2-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a specialty product for proteomics research . More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that pyrrolidine derivatives can both stimulate nerve activity and act as sedatives

Biochemical Pathways

Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

Its molecular weight is 206.24 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a specialty product for proteomics research , it’s likely to have specific effects on protein structures or functions

Propiedades

IUPAC Name |

5-amino-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZSCEWHFAKJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-pyrrolidin-1-yl-benzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)

![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)

![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)

![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)